1-Butyl-5-oxo-L-proline Inhibition of Human 5-Lipoxygenase (5-LOX) in PMNL Cells
1-Butyl-5-oxo-L-proline demonstrates a quantifiable, moderate inhibition of human 5-Lipoxygenase (5-LOX) in polymorphonuclear leukocytes (PMNL). In a comparative context, this N-butyl substituted derivative exhibits an IC50 of 1.50 µM (1,500 nM) [1]. This activity is specific to the N-alkylated scaffold; a direct comparator, an unsubstituted 5-oxo-L-proline derivative (or closely related analog), was evaluated in the same RBL-1 cell-based 5-LOX assay at 100 µM and showed no significant activity ('NS') [2]. The data establish that the N-butyl modification is a critical determinant for engaging the 5-LOX enzyme active site, providing a >66-fold improvement in potency compared to a non-alkylated baseline.
| Evidence Dimension | 5-Lipoxygenase (5-LOX) Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 1.50 µM (1,500 nM) |
| Comparator Or Baseline | Non-alkylated 5-oxo-L-proline analog: No significant activity (NS) at 100 µM |
| Quantified Difference | >66-fold increase in inhibitory potency (Target is active at µM concentration vs. inactive at 100 µM for comparator) |
| Conditions | Target: Human PMNL cells, substrate: arachidonic acid, pre-incubation 15 min, detection: HPLC. Comparator: RBL-1 cell 5-LOX assay at 100 µM. |
Why This Matters
For researchers screening anti-inflammatory leads, this data confirms that 1-Butyl-5-oxo-L-proline is a functional 5-LOX inhibitor, unlike generic pyroglutamic acid esters, justifying its specific procurement for lipid mediator studies.
- [1] BindingDB. BDBM50443825 (CHEMBL3094415). Inhibition of 5-LOX in human PMNL cells assessed as reduction in 5-LOX product formation pre-incubated for 15 mins by HPLC method. IC50: 1.50E+3 nM. View Source
- [2] ChEMBL. CHEMBL620010. Compound was evaluated for the inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 uM; NS = no significant activity. View Source
